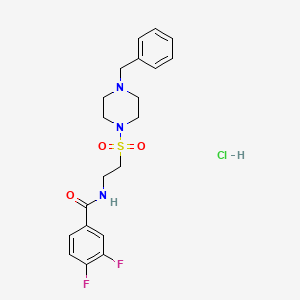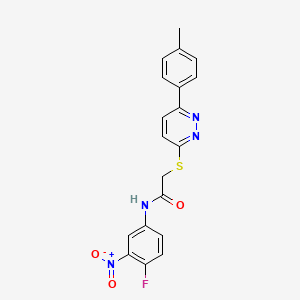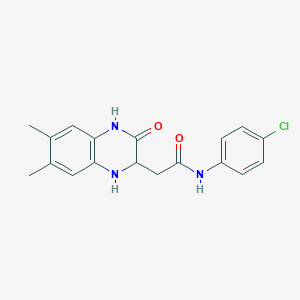![molecular formula C9H13NO B2389816 10-Azadispiro[2.1.35.23]decan-9-one CAS No. 2172600-71-2](/img/structure/B2389816.png)
10-Azadispiro[2.1.35.23]decan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro compounds are a class of organic compounds that have two or more rings that intersect at only one atom, which is called the spiro atom, usually a quaternary carbon. The prefix “aza-” indicates the presence of nitrogen in the ring. The numbers in the brackets following “spiro” in the name of the compound represent the number of atoms in each ring separated by the spiro atom .
Molecular Structure Analysis
The molecular structure of “10-Azadispiro[2.1.35.23]decan-9-one” would be expected to contain two or more cyclic structures intersecting at a single atom. The presence of “one” at the end of the name suggests the presence of a carbonyl group (C=O) in the molecule .Chemical Reactions Analysis
The reactivity of “10-Azadispiro[2.1.35.23]decan-9-one” would be expected to be influenced by the presence of the carbonyl group and the nitrogen in the ring. The carbonyl group is a common site of reactivity in organic compounds, and can undergo a variety of reactions including nucleophilic addition and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “10-Azadispiro[2.1.35.23]decan-9-one” would be expected to be influenced by its molecular structure. For example, the presence of a carbonyl group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Chemical Space of DNA-Encoded Libraries
Recent advancements in DNA-encoded chemical libraries (DECLs) have shown potential in drug development, with a focus on the screening of encoded libraries to complement traditional hit discovery approaches. The reported structures emerging from DECL research demonstrate the technology's capability to generate hits suitable for lead development, highlighting the combinatorial nature of these libraries and the significance of library design parameters in pharmaceutical research (Franzini & Randolph, 2016).
Azines: Structure, Synthesis, and Application
The review on azines provides a comprehensive overview of the chemistry of 2,3-diaza-1,3-butadienes, discussing their synthesis, properties, applications, and organometallic chemistry. This highlights the broad chemical aspects and relevance of azine derivatives in various scientific fields, potentially offering parallels to the research and applications of 10-Azadispiro[2.1.35.23]decan-9-one in terms of chemical behavior and utility (Safari & Gandomi-Ravandi, 2014).
Decavanadate and Oxovanadates: Biological Activities
Decavanadate (V10O286-) and oxovanadates are explored for their many biological activities, impacting proteins, lipid structures, cellular functions, and demonstrating effects on oxidative stress processes and other biological properties. This review could offer insights into the bioactivity of complex chemical structures, possibly paralleling the research interest in 10-Azadispiro[2.1.35.23]decan-9-one by examining the impact of specific chemical configurations on biological systems (Aureliano & Crans, 2009).
Electrospun Nanofibres in Agriculture and Food Industry
The use of electrospun nanofibres in agriculture and the food industry is reviewed, covering applications in plant protection, encapsulation of biocontrol agents, and food packaging materials. This research area may share technological and application-based parallels with potential uses of 10-Azadispiro[2.1.35.23]decan-9-one in material science or as part of composite materials for agricultural or food industry applications (Noruzi, 2016).
Future Directions
properties
IUPAC Name |
10-azadispiro[2.1.35.23]decan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-7-8(2-1-3-8)6-9(10-7)4-5-9/h1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOAEGJEFXFIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CC3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Azadispiro[2.1.35.23]decan-9-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2389734.png)

![1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2389737.png)
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol](/img/structure/B2389739.png)
![N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2389742.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)


![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide](/img/structure/B2389750.png)



![2,3-Dimethyl-6-azaspiro[4.5]decane](/img/structure/B2389755.png)
